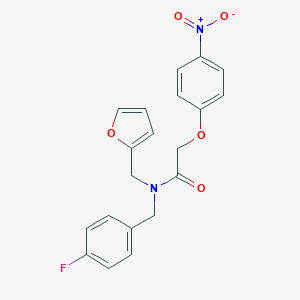
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, also known as CEN, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potent biological activities. CEN has been extensively studied for its potential application in the field of medicinal chemistry.
作用機序
The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is not fully understood. However, it has been suggested that 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
実験室実験の利点と制限
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. However, the synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex process that requires expertise and specialized equipment, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the study of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. One potential direction is the development of new anticancer drugs based on the structure of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. Another potential direction is the study of the mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, which may lead to the development of new therapies for cancer. Additionally, the development of new synthetic methods for 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide may increase its availability and accessibility for researchers.
合成法
The synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves a multi-step process that includes the reaction of 2-amino-4-chloro-5-nitropyrimidine with ethyl 4-bromo-2-nitrobenzoate, followed by the reduction of the nitro group and the substitution of the chloro group with a methylsulfonyl group. The final product is obtained after the removal of the protecting groups. The synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex process that requires expertise and specialized equipment.
科学的研究の応用
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
特性
製品名 |
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide |
|---|---|
分子式 |
C14H13ClN4O6S |
分子量 |
400.8 g/mol |
IUPAC名 |
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN4O6S/c1-3-25-8-4-5-10(11(6-8)19(21)22)17-13(20)12-9(15)7-16-14(18-12)26(2,23)24/h4-7H,3H2,1-2H3,(H,17,20) |
InChIキー |
LPYWUTBJMCFYGF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)


![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B254462.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B254468.png)
![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)

